Cas no 947688-87-1 (2-(5-bromo-3-methoxypyridin-2-yl)acetonitrile)

2-(5-bromo-3-methoxypyridin-2-yl)acetonitrile structure
947688-87-1 structure
Nome do Produto:2-(5-bromo-3-methoxypyridin-2-yl)acetonitrile
N.o CAS:947688-87-1
MF:C8H7BrN2O
MW:227.057980775833
CID:2139761

2-(5-bromo-3-methoxypyridin-2-yl)acetonitrile Propriedades químicas e físicas

Nomes e Identificadores

    • 2-(5-bromo-3-methoxypyridin-2-yl)acetonitrile
    • 5-Bromo-3-methoxy-2-pyridineacetonitrile (ACI)
    • (5-Bromo-3-methoxypyridin-2-yl)acetonitrile
    • Inchi: 1S/C8H7BrN2O/c1-12-8-4-6(9)5-11-7(8)2-3-10/h4-5H,2H2,1H3
    • Chave InChI: FSQMBWKKDJTMKQ-UHFFFAOYSA-N
    • SMILES: N#CCC1C(OC)=CC(Br)=CN=1

Propriedades Computadas

  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 2

2-(5-bromo-3-methoxypyridin-2-yl)acetonitrile Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1406621-1g
2-(5-Bromo-3-methoxypyridin-2-yl)acetonitrile
947688-87-1 97%
1g
¥4950.00 2024-04-24
1PlusChem
1P00IIZP-100mg
2-(5-BROMO-3-METHOXYPYRIDIN-2-YL)ACETONITRILE
947688-87-1 95%
100mg
$252.00 2024-04-19
Crysdot LLC
CD11005880-1g
2-(5-Bromo-3-methoxypyridin-2-yl)acetonitrile
947688-87-1 97%
1g
$550 2024-07-19
Chemenu
CM530636-1g
2-(5-Bromo-3-methoxypyridin-2-yl)acetonitrile
947688-87-1 97%
1g
$544 2022-03-01
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FD01256-10g
2-(5-bromo-3-methoxypyridin-2-yl)acetonitrile
947688-87-1 95%
10g
$1800 2023-09-07
1PlusChem
1P00IIZP-250mg
2-(5-BROMO-3-METHOXYPYRIDIN-2-YL)ACETONITRILE
947688-87-1 95%
250mg
$489.00 2024-04-19
1PlusChem
1P00IIZP-1g
2-(5-BROMO-3-METHOXYPYRIDIN-2-YL)ACETONITRILE
947688-87-1 95%
1g
$946.00 2024-04-19
abcr
AB334440-250mg
2-(5-Bromo-3-methoxypyridin-2-yl)acetonitrile; .
947688-87-1
250mg
€857.10 2025-03-19

2-(5-bromo-3-methoxypyridin-2-yl)acetonitrile Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  rt
Referência
Discovery of new quinoline ether inhibitors with high affinity and selectivity for PDGFR tyrosine kinases
Ple, Patrick A.; Jung, Frederic; Ashton, Sue; Hennequin, Laurent; Laine, Romuald; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(9), 3050-3055

Método de produção 2

Condições de reacção
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  3 h, rt
Referência
N-Heteroaryl carbamates as lysophosphatidic acid receptor antagonists and their preparation
, World Intellectual Property Organization, , ,

Método de produção 3

Condições de reacção
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  rt → 18 °C; 18 °C → rt
1.2 Reagents: Diethyl ether Solvents: Water
Referência
Preparation of naphthyridine derivatives as anti-cancer agents
, World Intellectual Property Organization, , ,

Método de produção 4

Condições de reacção
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  rt → 18 °C; 18 °C; 18 °C; 18 °C → rt
1.2 Reagents: Water Solvents: Diethyl ether ;  rt
Referência
Quinazoline derivatives as platelet-derived growth factor inhibitors, their preparation, pharmaceutical compositions, and use in the treatment of cancer
, World Intellectual Property Organization, , ,

Método de produção 5

Condições de reacção
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  rt; 3 h, rt
Referência
An efficient large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate
Morgentin, Remy; Jung, Frederic; Lamorlette, Maryannick; Maudet, Mickael; Menard, Morgan; et al, Tetrahedron, 2009, 65(4), 757-764

Método de produção 6

Condições de reacção
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  rt → 18 °C; 18 °C; 18 °C → rt
1.2 Reagents: Diethyl ether ,  Water ;  rt
Referência
Preparation of naphthyridine derivatives for treatment of cell proliferative disorder
, World Intellectual Property Organization, , ,

Método de produção 7

Condições de reacção
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  rt → 18 °C; 18 °C; 18 °C → rt
1.2 Solvents: Diethyl ether ,  Water ;  rt
Referência
Quinoline derivatives as platelet-derived growth factor inhibitors, their preparation, pharmaceutical compositions, and use in the treatment of cancer
, World Intellectual Property Organization, , ,

2-(5-bromo-3-methoxypyridin-2-yl)acetonitrile Raw materials

2-(5-bromo-3-methoxypyridin-2-yl)acetonitrile Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:947688-87-1)2-(5-bromo-3-methoxypyridin-2-yl)acetonitrile
A1234210
Pureza:99%
Quantidade:1g
Preço ($):474